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Calcium 5'-inosinate - 3387-37-9

Calcium 5'-inosinate

Catalog Number: EVT-1786800
CAS Number: 3387-37-9
Molecular Formula: C10H11CaN4O8P
Molecular Weight: 386.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Calcium 5'-inosinate is derived from inosinic acid, which can be obtained through fermentation processes using specific microbial strains. These strains are capable of converting substrates into inosinic acid, which can then be chemically modified to produce its calcium salt form. The fermentation process typically involves microorganisms such as Corynebacterium species or Micrococcus species that are known for their ability to synthesize purine nucleotides efficiently.

Classification

Calcium 5'-inosinate falls under the category of food additives and is classified as a flavor enhancer. It is recognized by various food safety authorities globally and is assigned an E number (E630) for regulatory purposes. The compound is also categorized as a nucleotide and is part of the broader class of ribonucleotides.

Synthesis Analysis

Methods

The synthesis of calcium 5'-inosinate can be achieved through several methods, primarily involving fermentation followed by purification processes. The general steps include:

  1. Fermentation: Utilizing specific microbial strains to produce inosinic acid from substrates such as glucose or other carbon sources.
  2. Purification: The fermentation broth containing inosinic acid undergoes purification processes, which may include filtration and crystallization to isolate the acid.
  3. Salification: Inosinic acid is then reacted with calcium hydroxide or calcium carbonate to produce calcium 5'-inosinate.

Technical Details

The fermentation process typically occurs under controlled conditions (temperature, pH, oxygen levels) to optimize yield and purity. For instance, Corynebacterium species are cultured in nutrient-rich media at temperatures ranging from 30°C to 40°C. After fermentation, the broth is treated to precipitate impurities before crystallization of the final product.

Molecular Structure Analysis

Structure

Calcium 5'-inosinate has a complex molecular structure characterized by its nucleotide backbone. The molecular formula can be represented as C10H12N4O8PCa\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_8\text{P}\cdot \text{Ca}. Its structure consists of a ribose sugar attached to a purine base (hypoxanthine) and phosphate groups.

Data

  • Molecular Weight: Approximately 410 g/mol (including calcium).
  • IUPAC Name: Calcium (2R,3S,4R)-2-amino-6-oxo-1H-purine-9(6H)-olate 5-phosphate.
  • Solubility: Soluble in water, with solubility influenced by pH and temperature.
Chemical Reactions Analysis

Reactions

Calcium 5'-inosinate can participate in various biochemical reactions typical of nucleotides:

  1. Hydrolysis: It can be hydrolyzed back to inosinic acid under acidic conditions.
  2. Phosphorylation: The phosphate group can be transferred to other substrates in metabolic pathways.
  3. Dephosphorylation: Enzymatic reactions can remove phosphate groups, converting it into inosine.

Technical Details

The stability of calcium 5'-inosinate under different pH conditions affects its reactivity. It tends to be more stable at neutral pH but may degrade under highly acidic or basic conditions.

Mechanism of Action

Process

Calcium 5'-inosinate enhances flavor primarily through its action on taste receptors that detect umami flavors. When consumed, it dissociates into its constituent ions, which interact with taste receptors on the tongue, signaling the presence of savory flavors.

Data

Research indicates that when combined with other nucleotides such as disodium guanylate, the synergistic effect significantly enhances flavor perception compared to each compound used alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Taste: Imparts a savory umami flavor.

Chemical Properties

  • pH Range: Stable within a pH range of 6 to 8.
  • Melting Point: Decomposes upon heating rather than melting.
  • Solubility: Highly soluble in water; solubility decreases with increasing ionic strength.

Relevant analyses indicate that the compound's properties make it suitable for use in food applications where flavor enhancement is desired without altering the fundamental taste profile.

Applications

Scientific Uses

Calcium 5'-inosinate finds applications primarily in the food industry as a flavor enhancer. It is often used in savory products such as soups, sauces, and processed meats due to its ability to enhance umami flavors when combined with other nucleotides like disodium guanylate or monosodium glutamate.

Additionally, it has potential applications in nutritional supplements aimed at improving palatability for patients requiring specialized diets or those with reduced appetite.

Properties

CAS Number

3387-37-9

Product Name

Calcium 5'-inosinate

IUPAC Name

calcium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C10H11CaN4O8P

Molecular Weight

386.27 g/mol

InChI

InChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1

InChI Key

ZLHWLLPKQPKYJD-MCDZGGTQSA-L

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]

Solubility

Sparingly soluble in wate

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Ca+2]

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